
4-Amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one hydrochloride” is a chemical compound with the molecular formula C12H17ClN2O . It is used for research purposes .
Molecular Structure Analysis
The molecular weight of “4-Amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one hydrochloride” is 240.73 . The compound contains a pyrrolidin-2-one group attached to a 3,4-dimethylphenyl group via an amino group .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one hydrochloride” such as its melting point, boiling point, and density are not specified in the available resources .Aplicaciones Científicas De Investigación
Surfactant Chemistry and Applications
The research on pyrrolidinone-based surfactants, including derivatives similar to 4-amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one hydrochloride, highlights the significant role of pyrrolidone in enhancing surfactant performance. Pyrrolidone derivatives exhibit improved water solubility, compatibility, and solvency. They are particularly interesting for their ability to interact synergistically with anionic surfactants, thanks to the electronegativity of the pyrrolidone carbonyl oxygen. This interaction leads to the formation of pseudoquaternary ammonium ions, which are stabilized by hydrophobic bonding, enhancing the surfactant's properties. Such findings suggest the potential of pyrrolidinone derivatives in industrial and academic research, focusing on applications that require surfactants with improved performance characteristics Robert B. Login, 1995.
Supramolecular Chemistry and Applications
Supramolecular capsules derived from calixpyrrole scaffolds, sharing structural similarities with pyrrolidinone derivatives, showcase the versatility of pyrrolidinone and its derivatives in constructing molecular capsules. The research emphasizes the use of calix[4]pyrroles, demonstrating how the pyrrolidone ring, when modified, can lead to the development of supramolecular structures with potential applications in drug delivery, sensing, and as molecular containers. The ability of these structures to bind selectively to substrates indicates their significance in designing new materials and devices for various scientific and technological purposes P. Ballester, 2011.
Biomedical Applications
The exploration of dipeptidyl peptidase IV (DPP IV) inhibitors for the treatment of type 2 diabetes mellitus (T2DM) includes research into pyrrolidine derivatives, such as 4-amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one hydrochloride. Pyrrolidines and their derivatives play a crucial role in the development of antidiabetic drugs by inhibiting the enzyme DPP IV, which is responsible for the degradation of incretin hormones. These hormones are essential for the regulation of glucose metabolism, and their stabilization through DPP IV inhibition represents a significant therapeutic strategy for managing T2DM. The research underscores the potential of pyrrolidine derivatives in medicinal chemistry, highlighting their role in developing new treatments for diabetes and other metabolic disorders Laura Mendieta, T. Tarragó, E. Giralt, 2011.
Safety And Hazards
Propiedades
IUPAC Name |
4-amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c1-8-3-4-11(5-9(8)2)14-7-10(13)6-12(14)15;/h3-5,10H,6-7,13H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUZQQJVZXQWDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)N)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

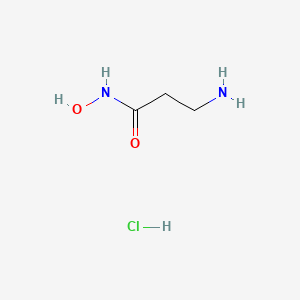
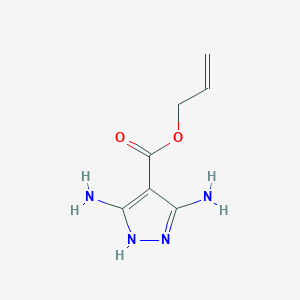
![(Bicyclo[1.1.1]pent-1-yl)methanol](/img/structure/B1377686.png)
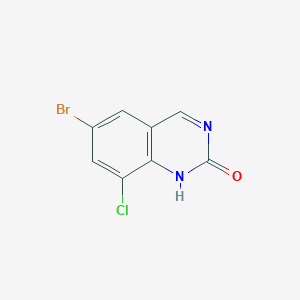
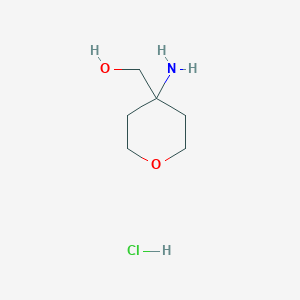


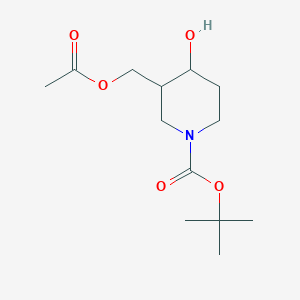

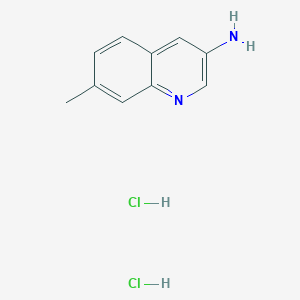
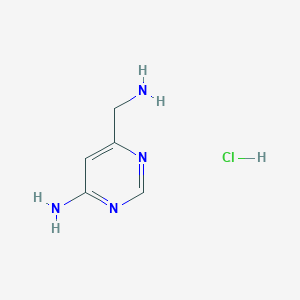

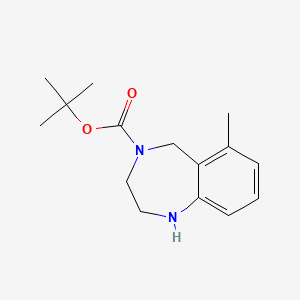
![Ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate](/img/structure/B1377703.png)